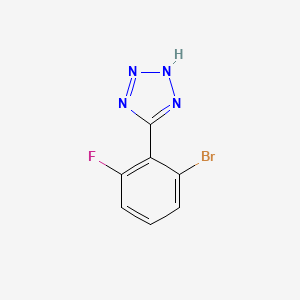

5-(2-bromo-6-fluorophenyl)-2H-tetrazole

Beschreibung

5-(2-Bromo-6-fluorophenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 2-bromo-6-fluorophenyl group. Tetrazoles are nitrogen-rich aromatic rings widely used in medicinal chemistry, agrochemicals, and materials science due to their bioisosteric resemblance to carboxylic acids and metabolic stability . The bromine and fluorine substituents on the phenyl ring enhance electronic and steric properties, influencing reactivity and binding affinity in biological systems.

Synthesis:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a similar derivative, 5-(4-bromophenyl)-2H-tetrazole, was prepared using bis(triphenylphosphine)palladium dichloride and triphenylphosphine under reflux conditions in Et₃N/THF, followed by recrystallization . The 2-bromo-6-fluorophenyl substituent likely requires regioselective halogenation or Suzuki-Miyaura coupling for installation.

Eigenschaften

IUPAC Name |

5-(2-bromo-6-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDNFEQBESRDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=NNN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole typically involves the reaction of 2-bromo-6-fluorobenzyl bromide with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The reaction can be summarized as follows:

Starting Material: 2-bromo-6-fluorobenzyl bromide

Reagent: Sodium azide (NaN₃)

Solvent: Dimethylformamide (DMF)

Conditions: Elevated temperature (typically around 100°C)

Industrial Production Methods

In an industrial setting, the production of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole may involve a continuous flow process to enhance efficiency and yield. The use of catalysts such as lanthanum nitrate hexahydrate can improve the reaction rate and selectivity, leading to higher yields and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-bromo-6-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Cycloaddition Reactions: These reactions often require specific catalysts and controlled conditions to achieve the desired products.

Major Products Formed

Substitution Reactions: Products include various substituted tetrazoles with different functional groups replacing the bromine atom.

Cycloaddition Reactions: Products are more complex heterocyclic compounds that incorporate the tetrazole ring.

Wissenschaftliche Forschungsanwendungen

5-(2-bromo-6-fluorophenyl)-2H-tetrazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electronic Effects : The bromine atom in 5-(2-bromo-6-fluorophenyl)-2H-tetrazole increases molecular weight (vs. fluorine-only analogues) and may enhance halogen bonding in target interactions.

- Lipophilicity : The chloro and benzylthio groups in increase logP compared to the bromo-fluorophenyl derivative, affecting membrane permeability.

Functional Analogues

Antinociceptive Activity: Racecadotril-tetrazole-amino acid derivatives (e.g., compounds 15a-l) showed higher antinociceptive activity than 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole in hot-plate tests, highlighting the impact of amino acid side chains on efficacy .

Synthetic Accessibility :

5-(4-Methoxyphenyl)-2H-tetrazole derivatives were synthesized via alkylation with propargyl bromide under mild conditions , contrasting with the palladium-mediated routes required for bromo-fluoro analogues .

Research Findings and Implications

- Thermal Stability : Bromine’s heavy atom effect may improve thermal stability compared to lighter halogen derivatives, as seen in benzoxadiazole systems .

- Crystallography : SHELXL software is critical for resolving structures of halogenated tetrazoles, where bromine’s electron density aids in phasing.

- SAR Insights : Fluorine at the 6-position (ortho to bromine) may sterically hinder metabolic oxidation, enhancing pharmacokinetic profiles compared to para-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.